Cas no 24103-02-4 (2-ethyl-1-propyl-1H-1,3-benzodiazole)
2-ethyl-1-propyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,2-ethyl-1-propyl-(9CI)
- 1-Propyl-2-ethyl-1H-benzoimidazole
- 2-Ethyl-1-propyl-1H-benzimidazole
- 1,3-diphenylhexane
- 1-n-Propyl-1,3-diphenyl-propan
- 1-n-propyl-2-ethylbenzimidazole
- 1-Propyl-2-aethyl-benzimidazol
- 2-Aethyl-1-propyl-1H-benzimidazol
- 2-ethyl-1-propyl-1H-benzo[d]imidazole
- AGN-PC-002U1I
- Benzene, 1,1'-(1-propyl-1,3-propanediyl)bis-
- CTK2H1239
- 2-ethyl-1-propyl-1H-1,3-benzodiazole
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2-ethyl-1-propyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0414-0017-2μmol |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-5μmol |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-10μmol |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-20μmol |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-1mg |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-2mg |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-3mg |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-4mg |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-5mg |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0414-0017-10mg |
2-ethyl-1-propyl-1H-1,3-benzodiazole |
24103-02-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-ethyl-1-propyl-1H-1,3-benzodiazole Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-ethyl-1-propyl-1H-1,3-benzodiazole
Introduction to 2-ethyl-1-propyl-1H-1,3-benzodiazole (CAS No. 24103-02-4) in Modern Chemical Research
2-ethyl-1-propyl-1H-1,3-benzodiazole, identified by the Chemical Abstracts Service Number (CAS No.) 24103-02-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazole class, a well-documented family of molecules known for their diverse pharmacological properties. The structural motif of 2-ethyl-1-propyl-1H-1,3-benzodiazole incorporates ethyl and propyl substituents, which contribute to its unique chemical profile and potential biological activities. The benzodiazole core is renowned for its role in modulating the gamma-aminobutyric acid (GABA) receptor system, making it a cornerstone in the development of anxiolytics, sedatives, and anticonvulsants.
The synthesis and characterization of 2-ethyl-1-propyl-1H-1,3-benzodiazole have been subjects of extensive research due to its structural versatility and functional potential. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, modern catalytic techniques and optimized reaction conditions have improved yield and purity, facilitating further exploration of its pharmacological applications. The introduction of electron-withdrawing or electron-donating groups at strategic positions within the benzodiazole ring can significantly alter its biological activity, making it a valuable scaffold for drug discovery.
In the realm of medicinal chemistry, 2-ethyl-1-propyl-1H-1,3-benzodiazole has been investigated for its potential therapeutic effects beyond traditional benzodiazole applications. Studies have suggested that modifications to the benzodiazole core can lead to compounds with enhanced selectivity and reduced side effects. For example, research has explored derivatives that exhibit potent anxiolytic properties while minimizing Sedative Hypnotic Syndrome (SHS) risks. The propyl group at the 1-position may contribute to increased lipophilicity, which could enhance blood-brain barrier penetration—a critical factor for central nervous system (CNS) drugs.
The pharmacokinetic profile of 2-ethyl-1-propyl-1H-1,3-benzodiazole is another area of active investigation. Understanding how this compound is metabolized and eliminated in vivo is essential for optimizing its clinical use. Advances in metabolomics have provided insights into the pathways by which this molecule is processed by the body. For instance, studies indicate that it undergoes biotransformation via cytochrome P450 enzymes, leading to specific metabolites that may influence its overall efficacy and safety profile. This knowledge is crucial for designing next-generation benzodiazole derivatives with improved pharmacokinetic properties.
Recent preclinical studies have highlighted the potential of 2-ethyl-1-propyl-1H-1,3-benzodiazole as a candidate for treating neurological disorders beyond anxiety and insomnia. Research has demonstrated its ability to modulate neuronal excitability through interactions with GABAergic receptors. Additionally, there is growing interest in exploring its role in neuroprotection against oxidative stress—a mechanism implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. The ethyl group at the 2-position may play a key role in these interactions by influencing receptor binding affinity and duration.
The development of novel analytical techniques has further enhanced our ability to study 2-ethyl-1-propyl-1H-1,3-benzodiazole's properties. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm molecular structure and monitor purity during synthesis. These tools have enabled researchers to identify impurities or degradation products that could affect therapeutic outcomes. Moreover, computational modeling techniques such as molecular dynamics simulations have been used to predict how this compound interacts with biological targets at an atomic level.
The regulatory landscape surrounding benzodiazol derivatives like 2-ethyl-1-propyl-1H-1,3-benzodiazole continues to evolve as new findings emerge from clinical trials and basic research. Regulatory agencies require comprehensive data on safety profiles before approving new drugs based on these scaffolds. However, ongoing studies aim to address concerns about dependency liability while maintaining efficacy through structural modifications that enhance receptor selectivity or reduce metabolic conversion into active or toxic intermediates.
In conclusion,2-electilpropylethylbenzodiazele(CAS No,24l03--02--4) represents an intriguing subject of study within chemical biology due ta i ts structural features potential therapeutic utility Its investigation not only advances our understanding o f benzodiaze le pharmacology but also paves way fo r innovative approaches toward treating CNS disorders Its continued exploration holds promise fo r future medical breakthroughs thanks interdisciplinar y efforts between chemists biologists clinicians
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